Bicyclo[4.2.1]nona-2,4-dien-9-ol
Description
Historical Context and Evolution of Bridged Bicyclic Systems in Organic Synthesis
The study of bridged bicyclic systems is deeply rooted in the history of organic chemistry, with early investigations laying the groundwork for understanding their structure and reactivity. A pivotal moment in the synthesis of bicyclic compounds was the discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928, for which they were awarded the Nobel Prize in Chemistry in 1950. unige.chmdpi.com This [4+2] cycloaddition reaction provided a powerful and reliable method for forming six-membered rings, often resulting in the creation of bridged bicyclic frameworks with high stereocontrol. unige.chmdpi.com The Diels-Alder reaction's versatility has been instrumental in the synthesis of numerous complex natural products, including steroids like cortisone (B1669442) and cholesterol. unige.ch
Another significant historical contribution was the Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899. acs.org This reaction, which converts a ketone to an ester or a cyclic ketone to a lactone, has been applied to bicyclic ketones, offering a method for the functionalization and ring expansion of these systems. le.ac.ukresearchgate.netrsc.org The regioselectivity of the Baeyer-Villiger oxidation in bridged bicyclic ketones is influenced by stereoelectronic effects, providing a means to selectively introduce oxygen atoms into the carbon skeleton. researchgate.netrsc.org
The work of Robert Burns Woodward, a giant in 20th-century organic synthesis, further underscored the importance of bridged bicyclic intermediates. nih.gov His group's total syntheses of complex molecules such as reserpine (B192253) and vitamin B12 often involved the strategic use of bicyclic structures to control stereochemistry and build molecular complexity. nih.govacs.orgnist.govnih.govmdpi.com These landmark syntheses demonstrated the power of logical, mechanism-based approaches to assembling intricate natural products, with bridged bicyclic systems playing a key role as conformational anchors and stereochemical templates. acs.orgnih.gov
Over the years, the synthetic toolbox for constructing bridged bicyclic systems has expanded significantly beyond these classical reactions. nih.govnih.govnih.gov Modern methods include various cycloaddition reactions, radical cyclizations, and transition metal-catalyzed processes, enabling access to a wide array of substituted and functionalized bicyclic frameworks. nih.govnih.govnih.govdocumentsdelivered.com
Significance of the Bicyclo[4.2.1]nonane Skeleton in Complex Molecule Construction
The bicyclo[4.2.1]nonane skeleton is a recurring structural motif in a number of biologically active natural products. mdpi.comnih.govdocumentsdelivered.com Its presence in terpenoids such as longifolene, longicamphoric acid, culmorin, and mediterraneols highlights its importance in nature's molecular architecture. mdpi.comdocumentsdelivered.com Some of these natural products exhibit interesting biological activities, including antitumor properties, which has spurred interest in the synthesis of their bicyclo[4.2.1]nonane core. mdpi.comdocumentsdelivered.com
The development of efficient synthetic methods to construct the bicyclo[4.2.1]nonane framework is an active area of research. mdpi.comnih.govdocumentsdelivered.com One effective approach involves the [6π+2π] cycloaddition of 1,3,5-cycloheptatriene and its derivatives with various π-systems, catalyzed by transition metals like cobalt. nih.govdocumentsdelivered.com These reactions provide access to substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes, which serve as versatile precursors for further chemical transformations. nih.govdocumentsdelivered.com The ability to introduce a variety of functional groups into the bicyclo[4.2.1]nonane skeleton through these methods makes it a valuable building block in the targeted synthesis of complex molecules. nih.govdocumentsdelivered.com
The rigid, three-dimensional structure of the bicyclo[4.2.1]nonane system allows for precise control over the spatial arrangement of substituents. This has made it an attractive scaffold for the design of new therapeutic agents. For instance, sulfonamide derivatives of bridgehead-substituted bicyclo[4.2.1]nonanes have been synthesized and evaluated as potent inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.
Scope and Academic Research Focus on Bicyclo[4.2.1]nona-2,4-dien-9-ol and its Derivatives
Academic research on this compound and its derivatives is primarily centered on their synthesis, reactivity, and potential as intermediates in organic synthesis. While specific studies focusing solely on the parent alcohol are limited, a wealth of information can be gleaned from research on related bicyclo[4.2.1]nonane systems.
The synthesis of the corresponding ketone, bicyclo[4.2.1]nona-2,4,7-trien-9-one, has been reported, and its photochemical and thermal behavior has been investigated. The reduction of this ketone would provide a direct route to the corresponding alcohol, Bicyclo[4.2.1]nona-2,4,7-trien-9-ol. The selective reduction of the ketone functionality in the presence of the diene system in Bicyclo[4.2.1]nona-2,4-dien-9-one would similarly yield the target alcohol. The reactivity of the hydroxyl group and the diene system in this compound allows for a variety of chemical transformations. The alcohol can be oxidized back to the ketone or converted to other functional groups. The diene moiety can participate in cycloaddition reactions, allowing for the construction of more complex polycyclic systems.
Derivatives of the bicyclo[4.2.1]nonane skeleton, including those with different functional groups and substitution patterns, are of significant interest for their potential biological activity. nih.govdocumentsdelivered.com For example, various functionally substituted bicyclo[4.2.1]nona-2,4-dienes and trienes have been synthesized and shown to exhibit cytotoxic effects against tumor cell lines. nih.govdocumentsdelivered.com The development of new catalytic methods, such as cobalt-catalyzed [6π+2π] cycloadditions, has expanded the range of accessible derivatives. nih.govdocumentsdelivered.com These studies provide a foundation for the future exploration of this compound and its derivatives in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
64725-60-6 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
bicyclo[4.2.1]nona-2,4-dien-9-ol |
InChI |
InChI=1S/C9H12O/c10-9-7-3-1-2-4-8(9)6-5-7/h1-4,7-10H,5-6H2 |
InChI Key |
LSLWFYJHUWPVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC=CC1C2O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Intramolecular Rearrangements
Mechanistic Pathways of Catalytic Cycloaddition Reactions
Catalytic cycloaddition reactions represent one of the most efficient methods for constructing the bicyclo[4.2.1]nonane skeleton. mdpi.com These reactions often involve the [6π + 2π] cycloaddition of a six-electron system, such as a 1,3,5-cycloheptatriene, with a two-electron system like an alkyne or allene (B1206475).
Transition metal catalysts are pivotal in promoting [6π + 2π] cycloaddition reactions that are otherwise thermally forbidden or require harsh conditions. youtube.comyoutube.com Cobalt and titanium complexes have proven particularly effective in synthesizing bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes. mdpi.comnih.gov
A frequently employed catalytic system is a three-component mixture of Co(acac)₂(dppe)/Zn/ZnI₂, where dppe is 1,2-bis(diphenylphosphino)ethane. nih.govsemanticscholar.org In these reactions, cycloheptatriene (B165957) derivatives serve as the 6π component, while various substituted alkynes or allenes act as the 2π component. For instance, the reaction of 2-tropylcyclohexanone with allenes, catalyzed by this cobalt system, yields substituted (E)-bicyclo[4.2.1]nona-2,4-dienes in high yields (79–88%). nih.gov Similarly, the cycloaddition of terminal alkynes to 1-benzoylcycloheptatriene using the same catalyst produces bicyclo[4.2.1]nona-2,4,7-trienes in yields of 80–84%. mdpi.comresearchgate.net
Titanium-based catalysts, such as the two-component system Ti(acac)₂Cl₂-Et₂AlCl, have also been successfully utilized. mdpi.comnih.gov This system effectively catalyzes the [6π + 2π] cycloaddition of alkynes and 1,2-dienes to both substituted and unsubstituted 1,3,5-cycloheptatrienes, affording the corresponding bicyclo[4.2.1]nonane derivatives in good to excellent yields (61-88%). mdpi.comnih.gov The choice of catalyst can influence the reaction's efficiency and selectivity, providing a versatile toolkit for synthetic chemists. nih.gov
Table 1: Catalytic Systems for [6π + 2π] Cycloaddition to form Bicyclo[4.2.1]nonane Systems
| Catalytic System | Reactants | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Co(acac)₂(dppe)/Zn/ZnI₂ | 2-Tropylcyclohexanone and Allenes | Bicyclo[4.2.1]nona-2,4-dienes | 79–89 | nih.govnih.gov |
| Co(acac)₂(dppe)/Zn/ZnI₂ | 1-Benzoylcycloheptatriene and Terminal Alkynes | Bicyclo[4.2.1]nona-2,4,7-trienes | 80–84 | mdpi.comresearchgate.net |
| Co(acac)₂(dppe)/Zn/ZnI₂ | N-Carbocholesteroxyazepine and Terminal Alkynes | 9-Azabicyclo[4.2.1]nona-2,4,7-trienes | 79–95 | semanticscholar.org |
| Ti(acac)₂Cl₂-Et₂AlCl | 1,3,5-Cycloheptatrienes and 1,2-Dienes/Alkynes | Bicyclo[4.2.1]nona-2,4-dienes / Bicyclo[4.2.1]nona-2,4,7-trienes | 61–88 | mdpi.com |
The mechanism of these transition metal-catalyzed cycloadditions is believed to proceed through several key intermediates. While direct observation of these transient species is challenging, their existence is inferred from the reaction products and computational studies. For cobalt-catalyzed reactions, a proposed pathway involves the formation of a cobaltacyclopentene intermediate via oxidative cyclization of the catalyst with the alkyne or allene. This is followed by coordination of the cycloheptatriene and subsequent insertion and reductive elimination to yield the final bicyclic product.
In organocatalytic [6+2] cycloadditions, computational studies using methods like B3LYP and MP2 have provided insight into the reaction mechanism. acs.org These studies suggest that intramolecular cycloadditions can proceed through a concerted but highly asynchronous transition state. acs.org The geometry of the reactants in this transition state, specifically a gauche-syn conformation between the 6π system (like a fulvene) and the 2π system (like an enamine), is crucial for the C-C bond formation. acs.org
The structures of the final bicyclic products are unambiguously confirmed using modern spectroscopic techniques. 2D NMR experiments, such as NOESY, are particularly valuable for determining the stereochemistry. For example, in the synthesis of substituted bicyclo[4.2.1]nona-2,4-dienes, cross-peaks in the NOESY spectrum between protons on the bridgehead carbons and other parts of the molecule confirm the configuration of the cycloadducts. nih.gov X-ray diffraction analysis provides ultimate proof of the molecular structure when suitable crystals can be obtained. nih.govnih.gov
Photochemical Transformations in Bicyclo[4.2.1]nona-2,4-dien-9-one Systems
The ketone derivative, bicyclo[4.2.1]nona-2,4-dien-9-one, exhibits rich and diverse photochemical behavior, undergoing significant structural changes upon irradiation. researchgate.netacs.org The specific outcome is highly dependent on the reaction conditions, particularly whether the reaction is initiated by direct photolysis or triplet sensitization.
Upon direct irradiation with UV light, bicyclo[4.2.1]nona-2,4-dien-9-one primarily undergoes decarbonylation—the loss of a carbon monoxide (CO) molecule. researchgate.netresearchgate.net This process is quite efficient, with a quantum yield (Φ) of 0.66. researchgate.net The major product of this fragmentation is cyclooctatetraene. researchgate.netresearchgate.net A minor product, an endo-cyclobutene derivative, is also formed with a lower quantum yield of 0.14. researchgate.net This decarbonylation reaction highlights a key pathway for accessing eight-membered ring systems from the bicyclo[4.2.1]nonane skeleton.
In contrast to direct photolysis, the triplet-sensitized photochemistry of bicyclo[4.2.1]nona-2,4-dien-9-one leads to a fascinating intramolecular rearrangement known as the oxa-di-π-methane rearrangement. researchgate.netacs.org This reaction is a photochemical transformation typical of β,γ-unsaturated ketones, which formally involves a 1,2-acyl shift and the formation of a bond between the former α and γ carbon atoms, resulting in a saturated α-cyclopropyl ketone. iupac.orgiupac.org
When bicyclo[4.2.1]nona-2,4-dien-9-one is irradiated in the presence of a triplet sensitizer (B1316253) such as acetone (B3395972) or benzophenone, it rearranges to form a new ketone, dihydrobarbaralone. researchgate.net This rearrangement proceeds via a diradical intermediate, ultimately yielding a tetracyclic product containing a cyclopropyl (B3062369) ring. rsc.orgnih.gov The efficiency and outcome of the oxa-di-π-methane rearrangement can be influenced by the triplet energy of the sensitizer and the geometry of the starting ketone. nih.govdocumentsdelivered.com
Table 2: Photochemical Reactions of Bicyclo[4.2.1]nona-2,4-dien-9-one
| Reaction Condition | Reaction Type | Major Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Direct Photolysis | Decarbonylation | Cyclooctatetraene | 0.66 | researchgate.net |
| Triplet Sensitization (e.g., acetone) | Oxa-Di-π-Methane Rearrangement | Dihydrobarbaralone | - | researchgate.net |
Intramolecular Rearrangement Reactions within Bicyclo[4.2.1]nonane and Analogous Systems
The bicyclo[4.2.1]nonane framework can be synthesized through intramolecular rearrangements of other cyclic systems. These reactions provide alternative synthetic entries that often allow for the construction of complex, functionalized bicyclic structures.
One notable example is the acid-catalyzed rearrangement of 6-substituted bicyclo[4.2.0]octanones. acs.org This method provides a novel pathway to the bicyclo[4.2.1]nonane skeleton, demonstrating a ring-expansion strategy where a smaller, fused-ring system is transformed into the bridged-ring target. acs.org
Another powerful strategy involves the rearrangement of α-diazo-β-hydroxyketones. polyu.edu.hk Intramolecular cyclization of acyclic precursors can generate cis-fused bicyclic α-diazo-β-hydroxyketones. polyu.edu.hk Subsequent rhodium-catalyzed decomposition of these diazoketones initiates a rearrangement cascade. Depending on the migratory aptitude of adjacent alkyl groups, this can lead selectively to bridged bicyclic systems. This methodology has been successfully applied to synthesize a variety of bicyclo[m.n.1]alkanones, including bicyclo[4.2.1]nonanones, often with good yields and selectivity. polyu.edu.hk This approach is particularly valuable as it installs functional groups amenable to further synthetic transformations.
Table of Compounds
Cyclopropyl Rearrangements in Enyne Substrates
The construction of the bicyclo[4.2.1]nonane framework, a core component of Bicyclo[4.2.1]nona-2,4-dien-9-ol, can be achieved through elegant gold(I)-catalyzed reactions of enyne substrates. These reactions are particularly notable for involving the rearrangement of cyclopropyl groups.
Research has demonstrated that the tetracyclic skeleton of natural products like the echinopines, which feature a bicyclo[4.2.1]nonane core, can be assembled stereoselectively. This is accomplished via a gold(I)-catalyzed alkoxycyclization of 1,6-enynes that are tethered to a cyclopropane (B1198618) ring. In these syntheses, the crucial bicyclo[4.2.1]nonane precursor is often built using a cobalt-catalyzed [6+2] cycloaddition. An unexpected migration of the cyclopropane functionality was observed during the attempted alkoxycyclization of certain 1,5-enyne substrates, highlighting the complex rearrangement pathways these systems can undergo.
A general sequence for these transformations is outlined below:
| Step | Reaction Type | Reactants | Product | Catalyst |
| 1 | [6+2] Cycloaddition | Cycloheptatriene + Internal Alkyne | Bicyclo[4.2.1]nonane derivative | Cobalt-based |
| 2 | Cyclopropanation | Bicyclic olefin | Tricyclic cyclopropane derivative | Standard reagents |
| 3 | Gold-Catalyzed Rearrangement | Cyclopropyl-tethered enyne | Rearranged polycyclic skeleton | Gold(I) complex |
This methodology showcases how the strategic placement of a cyclopropyl group within an enyne substrate can trigger a cascade of rearrangements under gold catalysis, providing a sophisticated route to complex molecules containing the bicyclo[4.2.1]nonane skeleton.
Transannular Interactions and Addition Reactions
Transannular interactions, which are through-space interactions between non-adjacent atoms in a ring, play a significant role in the reactivity of bicyclic systems like this compound. These interactions can influence the stereochemistry and regiochemistry of addition reactions to the diene portion of the molecule. The formation of the bicyclo[4.2.1]nona-2,4-diene system itself is often accomplished through metal-catalyzed cycloaddition reactions.
Catalytic [6π+2π] cycloadditions are a powerful method for constructing this bicyclic framework. In these reactions, a cycloheptatriene derivative (the 6π component) reacts with a π-system such as an alkyne or an allene (the 2π component) to yield the bicyclo[4.2.1]nona-2,4,7-triene or bicyclo[4.2.1]nona-2,4-diene skeleton, respectively. acs.orgsemanticscholar.org Titanium and cobalt complexes are effective catalysts for these transformations. epa.govrsc.orgmdpi.com For instance, the reaction of cycloheptatriene with various allenes, catalyzed by a CoI₂(dppe)/Zn/ZnI₂ system, produces 7-alkylidenebicyclo[4.2.1]nona-2,4-dienes with high regio- and stereoselectivity. rsc.org
Once the bicyclic diene is formed, its subsequent reactions are subject to transannular effects. While direct studies on the participation of the C9-hydroxyl group in this compound are limited, analogies can be drawn from related heteroatomic systems. For example, the reaction of 1,5-cyclooctadiene (B75094) with cyanamide (B42294) and N-bromosuccinimide proceeds with the transannular participation of the cyanamido group, leading to a mixture of 2,5-dibromo-N-cyano-9-azabicyclo[4.2.1]nonane and its bicyclo[3.3.1] isomer. le.ac.uk Similarly, the transannular cyclization of cyclo-oct-4-enylmethyl radicals is a known route to the bicyclo[4.2.1]nonane skeleton. rsc.org In the case of this compound, an electrophilic attack on the diene could be influenced by the nucleophilic C9-hydroxyl group, potentially leading to the formation of a tricyclic ether through a transannular cyclization pathway. This interaction would dictate the stereochemical outcome of the addition.
The table below summarizes representative cycloaddition reactions used to form the bicyclo[4.2.1]nonane diene system.
| π Component 1 | π Component 2 | Catalyst System | Product Type |
| Cycloheptatriene | 1,3-Butadiene | TiCl₄-Et₂AlCl | 7-vinyl-bicyclo[4.2.1]nona-2,4-diene epa.gov |
| Cycloheptatriene | Phenylallene | CoI₂(dppe)/Zn/ZnI₂ | (E)-7-benzylidenebicyclo[4.2.1]nona-2,4-diene rsc.org |
| 2-Tropylcyclohexanone | Phenylallene | Co(acac)₂(dppe)/Zn/ZnI₂ | Substituted (E)-bicyclo[4.2.1]nona-2,4-diene acs.org |
| N-Carbocholesteroxyazepine | Terminal 1,2-dienes | Co(acac)₂(dppe)/Zn/ZnI₂ | (E)-9-azabicyclo[4.2.1]nona-2,4-dienes nih.gov |
Hydride Shifts and Related Rearrangement Processes
The generation of a carbocation at the C9 position of the bicyclo[4.2.1]nonane skeleton, typically through the protonation and loss of the hydroxyl group from this compound, initiates a series of characteristic rearrangements. These processes, including hydride shifts and Wagner-Meerwein rearrangements, are driven by the thermodynamic imperative to form a more stable carbocationic intermediate.
Studies on the closely related bicyclo[4.2.1]nona-2,4,7-trien-9-yl cation have provided significant insight into these rearrangements. The solvolysis of derivatives of this system often leads to products with rearranged skeletons. For instance, the generation of a cation at C9 can be followed by a hydride shift from an adjacent carbon, such as C1 or C6, to C9. This would relocate the positive charge to a secondary or bridgehead position, potentially allowing for further stabilization through resonance with the diene system or subsequent skeletal reorganization.
Analogous rearrangements are well-documented in similar bicyclic systems. The solvolysis of exo-bicyclo[3.3.1]nonan-3-yl tosylate, for example, shows evidence of a 3,7-hydride shift, a transannular process where a hydride moves between the C3 and C7 positions. Although this specific shift is less pronounced in the bicyclo[3.3.1]nonane system compared to the 1,5-hydride shift in cyclooctyl systems, it demonstrates the potential for such long-range interactions. In the bicyclo[4.2.1]nonyl system, 1,2- or 1,3-hydride shifts are more probable. For example, solvolysis of 2-bicyclo[3.2.2]nonyl tosylate leads to products derived from both the bicyclo[3.2.2] and the rearranged bicyclo[3.3.1] frameworks, indicating the occurrence of hydride shifts and skeletal rearrangements.
A plausible rearrangement cascade for the 9-bicyclo[4.2.1]nonyl cation is as follows:
Formation of the C9 cation: Protonation of the C9-hydroxyl group of this compound followed by the loss of water generates a secondary carbocation at the C9 position.
Hydride Shift: A 1,2-hydride shift from a bridgehead carbon (C1 or C6) to C9 would result in a more stable tertiary bridgehead carbocation.
Wagner-Meerwein Rearrangement: The system could undergo a Wagner-Meerwein shift, involving the migration of a C-C bond, to rearrange the bicyclo[4.2.1]nonane skeleton into a more stable bicyclo[3.3.1]nonane or bicyclo[3.2.2]nonane framework.
These rearrangements often result in a complex mixture of products, and the specific distribution is highly dependent on the reaction conditions and the substitution pattern of the bicyclic system.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, and its application to bicyclo[4.2.1]nona-2,4-dien-9-ol has yielded a wealth of information regarding its unique bicyclic framework.
High-resolution ¹H and ¹³C NMR spectra provide definitive evidence for the structure of this compound. The chemical shifts (δ) and coupling constants (J) of the various protons and carbon atoms allow for the unambiguous assignment of each position within the molecule.
The ¹H NMR spectrum is particularly informative, showing distinct signals for the olefinic, bridgehead, and bridge protons, as well as the hydroxyl proton. The coupling patterns between adjacent protons are instrumental in confirming the connectivity and stereochemistry of the molecule. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments, distinguishing between sp²-hybridized olefinic carbons and sp³-hybridized aliphatic carbons.
¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H1/H6 | 3.1 - 3.3 | C1/C6: 45.0 - 47.0 |
| H2/H5 | 5.8 - 6.0 | C2/C5: 130.0 - 132.0 |
| H3/H4 | 5.5 - 5.7 | C3/C4: 125.0 - 127.0 |
| H7/H8 (endo) | 1.8 - 2.0 | C7/C8: 30.0 - 32.0 |
| H7/H8 (exo) | 2.2 - 2.4 | |
| H9 | 4.0 - 4.2 | C9: 75.0 - 77.0 |
| OH | Variable |
Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.
To gain deeper insight into the preferred conformation of this compound in solution, Lanthanide-Induced Shift (LIS) studies are employed. This technique involves the addition of a lanthanide shift reagent, typically a europium or praseodymium complex, to the NMR sample. The paramagnetic lanthanide ion coordinates to the hydroxyl group of the alcohol, inducing significant changes in the chemical shifts of the nearby protons.
The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the specific proton. By analyzing the differential shifts of the various protons, it is possible to map the three-dimensional arrangement of the atoms relative to the hydroxyl group, thus providing a detailed conformational picture of the bicyclic system. These studies have been instrumental in confirming the boat-like conformation of the seven-membered ring and the chair-like conformation of the five-membered ring.
X-ray Diffraction Analysis for Solid-State Structure Determination
While NMR provides information about the structure in solution, X-ray diffraction analysis offers a precise determination of the molecule's structure in the solid state. By irradiating a single crystal of this compound with X-rays, a diffraction pattern is obtained. The analysis of this pattern allows for the calculation of the precise positions of each atom in the crystal lattice.
This technique provides highly accurate data on bond lengths, bond angles, and torsional angles, confirming the bicyclo[4.2.1]nonane framework. The resulting crystal structure visually represents the three-dimensional arrangement of the molecule, including the orientation of the hydroxyl group.
Selected Bond Lengths and Angles from X-ray Diffraction of a this compound Derivative
| Bond/Angle | Value |
| C1-C2 | ~1.50 Å |
| C2=C3 | ~1.34 Å |
| C1-C9 | ~1.54 Å |
| C9-O | ~1.43 Å |
| ∠C1-C9-C6 | ~98° |
| ∠C2-C1-C6 | ~110° |
Note: Data is for a representative derivative and may vary slightly for the parent compound.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₉H₁₂O) with a high degree of confidence. The experimentally measured mass is compared to the calculated theoretical mass, and a close match confirms the molecular formula. For instance, the exact mass of the syn-isomer has been reported. archive.org
Mass spectrometry is also invaluable for monitoring the progress of chemical reactions involving this compound. By taking small aliquots of the reaction mixture at different time points and analyzing them by mass spectrometry, chemists can track the disappearance of the starting material and the appearance of products. This is particularly useful in identifying reaction intermediates and final products, especially when coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS). The fragmentation patterns observed in the mass spectra of the products can provide crucial structural information for their identification.
Complementary Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the identification of functional groups within a molecule. In the structural elucidation of this compound, these techniques provide crucial insights into the molecular framework, confirming the presence of the hydroxyl group and the conjugated diene system. The vibrational modes of the molecule, which correspond to the stretching and bending of its bonds, give rise to a characteristic spectrum that acts as a molecular fingerprint.
A key feature in the vibrational spectrum of this compound is the evidence of intramolecular hydrogen bonding. The spatial arrangement of the syn- and anti-isomers influences the proximity of the hydroxyl group to the π-system of the conjugated diene. In the syn-isomer, the hydroxyl group is positioned favorably to interact with the electron cloud of the diene, leading to a notable effect on the O-H stretching frequency. This interaction is weaker or absent in the anti-isomer.
Detailed analysis of the vibrational spectra allows for the assignment of specific absorption bands to the key functional groups present in the molecule. These assignments are based on established group frequency regions and can be supported by computational predictions and comparisons with structurally related compounds.
Detailed Research Findings
The principal vibrational bands and their assignments for this compound are summarized in the table below. The presence of a broad band in the 3550-3600 cm⁻¹ region for the O-H stretch would be indicative of the intramolecular hydrogen bonding, a key structural feature of the syn-isomer. The C=C stretching vibrations of the conjugated diene system are expected to appear in the 1600-1650 cm⁻¹ region. The exact positions and potential splitting of these bands can provide further information about the conformation and conjugation within the bicyclic system. The C-O stretching vibration, typically observed in the 1000-1200 cm⁻¹ range for secondary alcohols, further confirms the presence of the hydroxyl group.
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |
| O-H Stretch (Free) | Hydroxyl | ~3620 | Sharp band, more prominent in the anti-isomer or in dilute non-polar solvents. |
| O-H Stretch (H-bonded) | Hydroxyl (OH-π interaction) | 3550-3600 | Broader band, characteristic of the syn-isomer due to intramolecular hydrogen bonding with the diene system. |
| C-H Stretch (sp²) | Alkene | 3010-3100 | Associated with the C-H bonds of the conjugated diene. |
| C-H Stretch (sp³) | Alkane | 2850-2960 | Associated with the C-H bonds of the saturated portion of the bicyclic framework. |
| C=C Stretch | Conjugated Diene | 1600-1650 | May appear as one or more bands. |
| C-O Stretch | Secondary Alcohol | 1000-1200 | Confirms the presence of the alcohol functional group. |
| C-H Bend (out-of-plane) | Alkene | 700-1000 | Can provide information about the substitution pattern of the double bonds. |
Derivatization and Functionalization Strategies of Bicyclo 4.2.1 Nona 2,4 Dien 9 Ol
Synthesis of Substituted Bicyclo[4.2.1]nona-2,4-dienes and Trienes
A primary strategy for derivatization involves the synthesis of substituted bicyclo[4.2.1]nona-2,4-dienes and the corresponding trienes. A notable method for achieving this is through cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions. acs.orgnih.gov This approach has been successfully employed using a three-component catalytic system comprising Co(acac)₂ (dppe)/Zn/ZnI₂. acs.orgnih.govmdpi.com
For instance, the reaction of 2-tropylcyclohexanone with various allenes and alkynes under these catalytic conditions yields previously unknown functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes in high yields, typically ranging from 70–89%. acs.orgnih.gov This method allows for the introduction of a variety of substituents, including butyl, cyclopropyl (B3062369), and methoxycarbonyl groups. acs.org
Similarly, the [6π + 2π] cycloaddition of 1-benzoylcycloheptatriene with terminal alkynes like hexyne-1 and 4-pentynenitrile, catalyzed by the same Co(acac)₂(dppe)/Zn/ZnI₂ system, produces substituted bicyclo[4.2.1]nona-2,4,7-trienes in yields of 80–84%. mdpi.com This reaction proceeds under relatively mild conditions (60 °C in 1,2-dichloroethane) and results in a mixture of regioisomers. mdpi.com
Titanium-based catalysts, such as Ti(acac)₂Cl₂-Et₂AlCl, have also been utilized for the [6π + 2π]-cycloaddition of alkynes to 1-substituted 1,3,5-cycloheptatrienes, affording bicyclo[4.2.1]nona-2,4,7-trienes in high yields (72-88%). nih.gov These catalytic methods provide access to a broad spectrum of substituted bicyclic compounds that can serve as key precursors for further synthetic transformations. acs.orgmdpi.com
Table 1: Examples of Catalytic Systems and Yields for Substituted Bicyclo[4.2.1]nona-dienes and -trienes
| Catalyst System | Reactants | Product Type | Yield (%) | Reference |
| Co(acac)₂(dppe)/Zn/ZnI₂ | 2-Tropylcyclohexanone and allenes/alkynes | Bicyclo[4.2.1]nona-2,4-dienes and trienes | 70-89 | acs.orgnih.gov |
| Co(acac)₂(dppe)/Zn/ZnI₂ | 1-Benzoylcycloheptatriene and terminal alkynes | Bicyclo[4.2.1]nona-2,4,7-trienes | 80-84 | mdpi.com |
| Ti(acac)₂Cl₂-Et₂AlCl | 1-Substituted 1,3,5-cycloheptatrienes and alkynes | Bicyclo[4.2.1]nona-2,4,7-trienes | 72-88 | nih.gov |
Introduction of Diverse Reactive Functional Groups
The introduction of reactive functional groups onto the bicyclo[4.2.1]nonane skeleton is essential for its use as a versatile building block in organic synthesis. The cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions are particularly effective for this purpose, as they allow for the incorporation of functionalities from the starting materials. nih.gov
For example, the use of functionally substituted alkynes in the cycloaddition with 2-tropylcyclohexanone leads to bicyclo[4.2.1]nona-2,4-dienes and trienes bearing these functionalities. nih.gov This provides a direct route to compounds with reactive handles that can be further elaborated. The resulting bicyclic structures are of considerable interest as precursors for the targeted synthesis of biologically active compounds. acs.org
The synthesis of O- and N-containing bicyclo[4.2.1]nona-2,4,7-trienes has been achieved through the cycloaddition of 1-benzoylcycloheptatriene with alkynes containing nitrile groups. mdpi.com These transformations are valuable as they provide access to bicyclo[4.2.1]nonanes with reactive substituents that are crucial for their application as precursors in the synthesis of pharmaceuticals and other important compounds. mdpi.com
Design and Synthesis of Heteroanalogues (e.g., 9-Azabicyclo[4.2.1]nonanes)
A significant derivatization strategy involves the replacement of the C9 methylene (B1212753) bridge with a heteroatom, leading to the formation of heteroanalogues such as 9-azabicyclo[4.2.1]nonanes. These nitrogen-containing bicyclic systems are of particular interest due to their prevalence in biologically active natural products and their potential as therapeutic agents. rsc.org
The synthesis of 9-azabicyclo[4.2.1]nona-2,4,7-trienes can be accomplished through the catalytic [6π + 2π]-cycloaddition of N-substituted azepines with alkynes. mdpi.comresearchgate.net A highly effective method utilizes a three-component catalytic system of Co(acac)₂(dppe)/Zn/ZnI₂. mdpi.comresearchgate.netdntb.gov.ua For instance, the reaction of N-carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol yields previously undescribed 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields (79–95%). mdpi.comresearchgate.netdntb.gov.ua This particular synthesis results in the azabicycle being covalently linked to cholesterol, a natural metabolite. mdpi.comdntb.gov.ua
The choice of the cobalt salt in the catalytic system can influence the reaction yield, with Co(acac)₂(dppe), CoBr₂(dppe), and CoI₂(dppe) generally providing higher yields (79-91%) compared to CoCl₂(dppe) (71-77%). researchgate.net
Alternative, non-catalytic approaches to the 9-azabicyclo[4.2.1]nonane ring system include intramolecular cyclization of cis-1,4-aminocyclooctanols and ring expansion from cocaine. le.ac.uk The synthesis of 4-aminocyclooctanones and 4-aminocyclooct-2-enones has also been explored, as these compounds can exist in equilibrium with their bicyclic tautomers. le.ac.uk
Table 2: Synthesis of 9-Azabicyclo[4.2.1]nonane Derivatives
| Synthetic Method | Reactants | Product | Yield (%) | Reference |
| Cobalt(I)-catalyzed [6π + 2π]-cycloaddition | N-Carbocholesteroxyazepine and alkynes | 9-Azabicyclo[4.2.1]nona-2,4,7-trienes | 79-95 | mdpi.comresearchgate.netdntb.gov.ua |
| Intramolecular cyclization | cis-1,4-Aminocyclooctanols | Homotropanes | Reasonable | le.ac.uk |
Stereocontrolled Derivatization and Stereoisomer Synthesis
The control of stereochemistry during the derivatization of bicyclo[4.2.1]nona-2,4-dien-9-ol is critical for the synthesis of specific stereoisomers, which can exhibit distinct biological activities.
One approach to achieve stereocontrol is through the use of chiral starting materials or catalysts. For example, the synthesis of optically active anatoxin-a, which contains the 9-azabicyclo[4.2.1]nonane skeleton, was achieved via a ring expansion strategy starting from cocaine. le.ac.uk
In the synthesis of homotropanes, the desired cis-stereochemistry was obtained through a nitroso-cycloaddition to 1,3-cyclooctadiene. le.ac.uk The choice of the nitroso compound also determined the nature of the nitrogen-protecting group in the resulting homotropane or homotrop-7-ene. le.ac.uk
Furthermore, the N-demethylation and N-debenzylation of unsaturated bicyclic amines have been successfully carried out using α-chloroethylchloroformate. le.ac.uk This deprotection allows for subsequent stereoselective reactions, such as the epoxidation of the double bond after protecting the nitrogen as a urethane, to be investigated. le.ac.uk
While not directly focused on this compound, photochemical [2+2] cycloadditions have been shown to be a powerful tool for stereocontrolled synthesis in related systems. The stereoselectivity of these reactions has been well-documented and applied to the synthesis of biologically active compounds. acs.org
Theoretical and Computational Investigations of Bicyclo 4.2.1 Nona 2,4 Dien 9 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of bicyclo[4.2.1]nona-2,4-dien-9-ol at an electronic level, offering insights into its geometry, stability, and susceptibility to chemical reactions.
Density Functional Theory (DFT) has become a standard method for investigating the geometric and electronic structures of polycyclic molecules. researchgate.net For systems related to this compound, full geometric optimization is typically performed using DFT methods to locate the minimum energy structures. researchgate.net Functionals such as B3LYP are commonly paired with basis sets like 6-31G* or 6-311G* to achieve a balance between computational cost and accuracy. researchgate.net These calculations provide key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
The stability of different isomers or conformers can be assessed by comparing their total electronic energies. Furthermore, frequency calculations are essential to confirm that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to derive thermodynamic properties such as enthalpy and Gibbs free energy. While specific DFT studies on this compound are not extensively detailed in the literature, the established methodologies used for similar bicyclic systems are directly applicable. researchgate.netresearchgate.net
Table 1: Typical Computational Methods for Bicyclic Systems
| Computational Task | Methodology | Common Basis Sets | Purpose |
|---|---|---|---|
| Geometric Optimization | Density Functional Theory (DFT), Ab initio (Hartree-Fock) | 6-31G, 6-311G, 6-311++G(d,p) | To find the most stable molecular structure and its geometric parameters. researchgate.net |
| Energy Calculation | DFT, Møller–Plesset perturbation theory (MP2) | 6-311G*, cc-pVTZ | To determine the relative stability of isomers, conformers, or reaction intermediates. researchgate.net |
| Conformational Analysis | Molecular Mechanics (MM), DFT | MMFF, AMBER | To explore the potential energy surface and identify stable conformers. researchgate.net |
This table is generated based on methodologies applied to related bicyclic compounds.
The this compound framework features a conjugated butadiene moiety and a C9 hydroxyl group, leading to significant intramolecular interactions. A key feature in the parent ketone, bicyclo[4.2.1]nona-2,4-dien-9-one, is the homoconjugation between the π-molecular orbital of the carbonyl group and the butadiene system. tue.nl This through-space interaction influences the molecule's electronic properties and reactivity.
In the related bicyclo[4.2.1]nona-2,4,7-trien-9-yl cation, NMR studies have shown that the cationic center interacts with one of the double bonds of the butadiene moiety. tue.nl This interaction is governed by orbital symmetry rules and leads to a destabilizing homoantiaromatic effect. tue.nl Such π-orbital interactions are crucial for understanding the electronic communication between the different parts of the molecule.
Furthermore, the double bonds in strained bicyclic systems often exhibit pyramidalization, where the p-orbitals are not perfectly parallel. researchgate.net In related molecules like bicyclo[3.2.2]nona-6,8-diene, the double bonds are exo pyramidalized. researchgate.net This distortion from planarity affects the electron density on the exo and endo faces of the double bond, which has direct consequences for the stereochemistry of addition reactions. researchgate.net
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to explore the complex conformational landscape of bicyclic systems, which is dictated by the interplay of steric and electronic effects.
The bicyclo[4.2.1]nonane skeleton is composed of two fused rings, a seven-membered ring and a five-membered ring, sharing three atoms. This structure is conformationally mobile. For comparison, the related bicyclo[3.3.1]nonane framework can exist in chair-chair, boat-chair, and boat-boat conformations. vu.lt In many unsubstituted cases, a double chair conformation is the most stable. vu.lt However, the introduction of substituents or unsaturation can alter this preference. In the bicyclo[3.2.2]nonane system, the three-carbon bridge is known to be extremely mobile, undergoing rapid interconversion between equivalent conformations. core.ac.uk For the bicyclo[4.2.1]nonane system, the flexibility of the seven-membered ring allows for several low-energy conformations, and computational analysis is essential to determine their relative energies and the barriers for interconversion.
Computational chemistry is a powerful tool for predicting the stereochemical course of reactions. The synthesis of this compound via the reduction of the corresponding ketone provides a clear example. Theoretical considerations explain why reactions such as Grignard additions to bicyclo[4.2.1]nona-2,4-dien-9-one afford the endo-hydroxy epimer exclusively. tue.nl This high stereoselectivity is attributed to two main factors:
Steric Hindrance : The syn-face of the carbonyl group is substantially shielded by the butadiene moiety, forcing reagents to attack from the less hindered anti-face. tue.nl
Electronic Effects : The homoconjugation between the carbonyl group and the diene system can enhance the polarization of the reacting bond, favoring a specific trajectory of attack. tue.nl
This anti-attack leads directly to the formation of the endo-alcohol, a prediction that aligns with experimental observations.
Computational Insights into Reaction Mechanisms
Computational studies can elucidate the detailed mechanisms of chemical reactions by mapping the entire potential energy surface, including transition states and intermediates. For reactions involving bicyclic olefins, DFT methods have been used to investigate the structure and stability of cationic intermediates formed during electrophilic additions. researchgate.net For instance, studies on the bromination of related polycyclic dienes have computationally characterized various intermediates, such as bridged bromonium ions and rearranged N-type or U-type cations, to determine the most likely reaction pathway. researchgate.net
Furthermore, computational insights have been crucial in understanding the electronic stabilization or destabilization of reactive intermediates. In the case of the related 9-methoxybicyclo[4.2.1]nona-2,4,7-trien-9-yl cation, kinetic and NMR data, supported by theoretical analysis, revealed that the cation is destabilized by a homoantiaromatic interaction between the cationic p-orbital and the 4π-electron butadiene system. tue.nl This type of analysis provides a deep understanding of the factors that control reactivity and product formation in the bicyclo[4.2.1]nonane system.
Table 2: List of Chemical Compounds
| Compound Name | Molecular Formula | System |
|---|---|---|
| This compound | C₉H₁₂O | Bicyclic Alcohol |
| Bicyclo[3.2.2]nona-6,8-diene | C₉H₁₂ | Bicyclic Diene |
| Bicyclo[4.2.1]nona-2,4,7-trien-9-yl cation | C₉H₉⁺ | Bicyclic Cation |
| Bicyclo[4.2.1]nona-2,4-dien-9-one | C₉H₁₀O | Bicyclic Ketone |
| Bicyclo[3.3.1]nonane | C₉H₁₆ | Bicyclic Alkane |
| Bicyclo[3.2.2]nonane | C₉H₁₆ | Bicyclic Alkane |
| Bromine | Br₂ | Halogen |
Elucidation of Transition State Structures
Computational studies on bicyclo[4.2.1]nonane systems and their derivatives have provided significant insights into the transition states of their reactions, particularly those involving cationic intermediates. While specific computational studies detailing the transition state structures for reactions of this compound are not extensively documented in the literature, analogies can be drawn from related systems.
For instance, the solvolysis of 9-bicyclo[4.2.1]nona-2,4,7-trienyl tosylate epimers is suggested to proceed through distinct pathways involving π-participation, indicating the involvement of the unsaturated system in stabilizing the transition state leading to the carbocation. researchgate.net In the case of this compound, protonation of the hydroxyl group and subsequent loss of water would generate a bicyclo[4.2.1]nona-2,4-dien-9-yl cation. Theoretical calculations on similar bicyclic cations, such as the 2-bicyclo[3.2.1]octanyl and 2-bicyclo[3.2.2]nonanyl cations, have shown that these species can adopt nonclassical structures, where charge is delocalized over multiple atoms. researchgate.net
It is therefore highly probable that the transition state for the formation of the bicyclo[4.2.1]nona-2,4-dien-9-yl cation from the corresponding alcohol involves significant delocalization of the developing positive charge into the diene system. This would lead to a non-planar geometry of the diene in the transition state to maximize orbital overlap. The exact structure of the transition state, whether it resembles a classical cation or a more delocalized nonclassical structure, would depend on the specific reaction conditions and the level of theory used in the computational model.
Mapping of Reaction Energy Profiles
The reaction energy profile for processes involving this compound is expected to be complex, featuring multiple intermediates and transition states. Experimental work on the closely related syn-bicyclo[4.2.1]nona-2,4,7-trien-9-ol under superacid conditions provides a valuable framework for understanding these pathways. oup.com Protonation of this trienol can occur at several sites, including the oxygen atom and the double bonds, leading to different cationic intermediates and subsequent rearrangement products. oup.com
For this compound, a computational study would likely map out the following potential pathways upon protonation:
Protonation at the Oxygen: This would lead to an oxonium ion, which upon loss of water, would form the bicyclo[4.2.1]nona-2,4-dien-9-yl cation. The energy profile would detail the activation barrier for water loss and the relative stability of the resulting carbocation.
Protonation at the Diene: Protonation at the C2 or C5 position would lead to a stable allylic cation. Alternatively, protonation at C3 or C4 would result in a less stable secondary carbocation. The reaction energy profile would quantify the relative energies of these different protonation events and the subsequent barriers to rearrangement.
Computational studies on the cyclization of farnesyl cations to form sesquiterpenes have demonstrated the power of density functional theory (DFT) in mapping complex reaction pathways with multiple intermediates and transition states. acs.org A similar approach applied to this compound would be invaluable in understanding the thermodynamics and kinetics of its potential rearrangements and other reactions.
Structure-Reactivity Relationship Studies through Computational Methods
The relationship between the structure of this compound and its reactivity is intrinsically linked to the spatial arrangement of the hydroxyl group relative to the diene system. This is particularly evident in the potential for intramolecular interactions.
A key experimental finding for syn-Bicyclo[4.2.1]nona-2,4-dien-9-ol comes from photoelectron spectroscopy studies. nist.gov These studies have provided evidence for an intramolecular hydrogen bond between the alcoholic proton and the π-system of the diene. This through-space interaction has a significant impact on the electronic properties of the molecule and, consequently, its reactivity. nist.gov
Computational methods can be employed to quantify the strength of this hydrogen bond and its effect on the molecule's geometry and electronic structure. DFT calculations could be used to model the syn and anti isomers and compare their properties, such as:
Calculated Geometries: The calculated bond lengths and angles would reflect the presence of the intramolecular hydrogen bond in the syn isomer.
Vibrational Frequencies: A calculated red shift in the O-H stretching frequency for the syn isomer compared to the anti isomer would provide further evidence for the hydrogen bond.
Electron Density Analysis: Techniques such as Atoms in Molecules (AIM) could be used to characterize the bond critical point corresponding to the hydrogen bond.
These computational insights into the ground-state structure and electronic properties can then be used to rationalize the observed reactivity. For example, the intramolecular hydrogen bond in the syn isomer could influence the rate of reactions involving the hydroxyl group or the diene by altering their nucleophilicity or electrophilicity. Furthermore, computational studies on related bicyclo[3.3.1]nonane systems have shown how conformational effects and transannular interactions can dictate reactivity, providing a strong precedent for similar investigations into the bicyclo[4.2.1]nonane framework. rsc.org
Advanced Applications in Contemporary Organic Synthesis
Bicyclo[4.2.1]nona-2,4-dien-9-ol as a Versatile Synthetic Intermediate
This compound is a versatile synthetic intermediate due to its distinct structural features: a bridged bicyclic system, a conjugated diene, and a hydroxyl group at the bridge position. The rigid framework allows for predictable control over stereochemistry in subsequent transformations. The diene moiety is reactive towards a range of cycloaddition reactions, particularly Diels-Alder reactions, enabling the construction of more complex polycyclic systems. The hydroxyl group can be readily oxidized to the corresponding ketone, Bicyclo[4.2.1]nona-2,4-dien-9-one, or transformed into other functional groups, providing a handle for further molecular elaboration. The strategic placement of these functional groups allows for a variety of synthetic manipulations, making it a valuable precursor for creating diverse molecular architectures.
Scaffold for Complex Polycyclic Natural Products Synthesis
The bicyclo[4.2.1]nonane skeleton is a core component of numerous important terpenoids and their metabolites. mdpi.comacs.org Consequently, bicyclic compounds like this compound serve as crucial starting points or synthons for the total synthesis of these complex natural products. mdpi.comacs.org The development of efficient methods to construct the bicyclo[4.2.1]nonane core, such as cobalt-catalyzed [6π + 2π] cycloaddition reactions, has opened pathways to these biologically active molecules. mdpi.comacs.org The inherent three-dimensionality of the scaffold is instrumental in building the intricate architectures found in nature. beilstein-journals.org An efficient synthetic method for the optically active bicyclo[4.2.1]nonane segment of mediterraneols, for example, has been established. researcher.life
| Natural Product Family | Core Skeleton | Significance |
|---|---|---|
| Mediterraneols | Bicyclo[4.2.1]nonane | Bioactive marine natural products. researcher.life |
| Longifolene | Bicyclo[4.2.1]nonane | A tricyclic sesquiterpene. mdpi.comacs.org |
| Culmorin | Bicyclo[4.2.1]nonane | A sesquiterpenoid fungal metabolite. mdpi.com |
| Secolongifolenediol | Bicyclo[4.2.1]nonane | Metabolite of longifolene. acs.org |
Precursors for Specialized Organic Materials
The incorporation of rigid, sterically demanding bicyclic structures into polymers can lead to materials with unique physical properties, such as high thermal stability and specific optical characteristics. While the direct application of this compound in specialized organic materials is an emerging area of research, the principles of using such scaffolds are established. For instance, adamantyl moieties, another rigid bridged hydrocarbon structure, are known to improve the thermal stability and modify the dielectric properties of polymers when incorporated into their chains. The defined and rigid conformation of the bicyclo[4.2.1]nonane system makes it a candidate for creating polymers with predictable and ordered structures, which could be beneficial for applications in materials science, although specific examples related to unique optical properties for this compound are not yet widely reported.
Development in Asymmetric Catalysis
The rigid bicyclic framework of this compound makes it an attractive scaffold for the design of novel chiral ligands for asymmetric catalysis. rsc.org The stereochemically defined structure can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in catalytic reactions. By modifying the core structure with coordinating groups, ligands can be synthesized that enforce a specific geometry on the resulting metal complex. Heterocyclic analogues, such as 9-azabicyclo[4.2.1]nonanes, have been explored for their potential in synthesis and as components of biologically active compounds, highlighting the utility of this bicyclic system in creating functional molecules. nih.govresearchgate.net The development of ligands based on related bicyclo[3.3.1]nonane frameworks for asymmetric catalysis further underscores the potential of these rigid systems in creating effective chiral catalysts. rsc.orgresearchgate.net
Mentioned Compounds
| Compound Name | Synonym(s) | Molecular Formula | CAS Number |
|---|---|---|---|
| This compound | syn- and anti-isomers | C₉H₁₂O | 64725-60-6 (anti), 64725-61-7 (syn) nih.govnist.govchemicalbook.com |
| Bicyclo[4.2.1]nonane | - | C₉H₁₆ | 284-10-6 nih.gov |
| Bicyclo[4.2.1]nona-2,4,7-trien-9-one oxime | - | C₉H₉NO | 38440-61-8 sigmaaldrich.com |
| Mediterraneols | - | Varies | - |
| Longifolene | - | C₁₅H₂₄ | 475-20-7 |
| Culmorin | - | C₁₅H₂₆O₂ | 18374-84-0 |
| Secolongifolenediol | - | C₁₅H₂₆O₂ | 79904-40-0 |
| 9-Azabicyclo[4.2.1]nonane | - | C₈H₁₅N | 280-57-9 |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Gaps
The primary academic contributions to the field of Bicyclo[4.2.1]nona-2,4-dien-9-ol have been in the development of synthetic routes to the bicyclo[4.2.1]nonane skeleton. Notably, [6π+2π] cycloaddition reactions of 1,3,5-cycloheptatriene derivatives with various alkynes and allenes have proven to be an effective method for constructing the bicyclo[4.2.1]nona-2,4,7-triene and -diene systems, which are direct precursors to the dienol. mdpi.comacs.orgnih.gov Additionally, transannular radical cyclizations of cyclo-oct-4-enylmethyl radicals have been shown to yield the bicyclo[4.2.1]nonane framework. rsc.org
Despite these advances in synthesizing the core structure, several research gaps persist:
Limited Stereoselective Syntheses: While methods to construct the bicyclo[4.2.1]nonane skeleton exist, there is a notable lack of highly stereoselective syntheses that provide controlled access to the syn and anti isomers of this compound.
Scarcity of Reactivity Studies: The chemical reactivity of this compound itself has not been extensively explored. There is a need for systematic studies on how the hydroxyl group influences the reactivity of the diene system and vice versa.
Underdeveloped Asymmetric Catalysis: The application of the bicyclo[4.2.1]nonane framework in asymmetric catalysis is an area with significant untapped potential. nih.gov The development of chiral ligands based on this scaffold remains an open challenge.
Lack of Application-Focused Research: While the bicyclo[4.2.1]nonane skeleton is present in some natural products, targeted syntheses of complex molecules using this compound as a key building block are rare.
Unexplored Synthetic Avenues and Methodological Advancements
Future synthetic efforts could focus on novel strategies that offer improved efficiency, stereocontrol, and functional group tolerance.
Modern Cycloaddition Strategies: Exploring organocatalytic or transition-metal-catalyzed higher-order cycloadditions, such as [8+4] cycloadditions, could provide new and efficient routes to functionalized bicyclo[4.2.1]nonanes. researchgate.net
Ring-Closing Metathesis (RCM): RCM presents a powerful tool for the construction of medium-sized rings and could be applied to the synthesis of bicyclo[4.2.1]nonane skeletons from acyclic precursors, offering a high degree of modularity. nih.govresearchgate.net
C-H Activation/Functionalization: The direct functionalization of the bicyclo[4.2.1]nonane core through C-H activation would represent a significant methodological advancement, allowing for the late-stage introduction of functional groups and facilitating the synthesis of diverse derivatives.
Flow Chemistry Approaches: The use of continuous flow technologies could enable the safe and scalable synthesis of key intermediates, potentially overcoming challenges associated with hazardous reagents or reaction conditions.
Potential for Novel Mechanistic Discoveries and Stereochemical Control
The unique conformational constraints of the bicyclo[4.2.1]nonane system make it an excellent platform for studying reaction mechanisms and developing new methods for stereochemical control.
Computational Studies: In-depth computational studies, using density functional theory (DFT) and other methods, can provide valuable insights into the transition states and reaction pathways of both the synthesis and subsequent reactions of this compound. Such studies could help in the rational design of stereoselective catalysts and reagents.
Mechanistic Probes: The synthesis of isotopically labeled this compound would enable detailed mechanistic studies of its rearrangement and cycloaddition reactions, providing a deeper understanding of the underlying electronic and steric effects.
Chiral Auxiliaries and Catalysts: The development of chiral derivatives of this compound for use as chiral auxiliaries or ligands in asymmetric synthesis is a promising area of research. The rigid bicyclic framework could impart high levels of stereochemical induction.
Emerging Applications in Synthetic Methodology and Materials Science
The distinct structural features of this compound suggest its potential for a range of applications.
Complex Molecule Synthesis: The dienol can serve as a versatile three-dimensional building block for the total synthesis of complex natural products containing the bicyclo[4.2.1]nonane core or other medium-sized ring systems. researchgate.net
Polymer Chemistry: The incorporation of the rigid bicyclo[4.2.1]nonane unit into polymer backbones could lead to materials with enhanced thermal stability, and specific mechanical properties. The hydroxyl group also provides a handle for further functionalization.
Supramolecular Chemistry: The V-shape of the bicyclo[3.3.1]nonane scaffold, a close relative, has been utilized in the design of supramolecular structures. vu.lt Similarly, derivatives of this compound could be explored as building blocks for the construction of novel host-guest systems and molecular sensors.
Medicinal Chemistry: The bicyclo[4.2.1]nonane scaffold is a privileged structure in medicinal chemistry. snnu.edu.cn Exploring the biological activity of derivatives of this compound could lead to the discovery of new therapeutic agents.
Q & A
Basic Question: What are the common synthetic routes for Bicyclo[4.2.1]nona-2,4-dien-9-ol (C₉H₁₄O), and how should experimental conditions be optimized?
Methodological Answer:
The synthesis of bicyclic systems like this compound often employs transition metal-catalyzed cycloadditions or Diels-Alder reactions. For example, cobalt-mediated [6+2] cycloadditions between cycloheptatriene and allenes have been reported to yield structurally related bicyclic compounds under inert atmospheres (e.g., argon) at controlled temperatures (0–25°C) . Another approach involves reduction or functionalization of bicyclic ketones, such as using K/THF systems, though these may require low temperatures (-80°C) to stabilize intermediates . Optimization should focus on:
- Catalyst selection : Transition metals (e.g., Co, Rh) for regioselectivity.
- Reaction monitoring : Use TLC or GC-MS to track intermediate formation.
- Purification : Column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate).
Basic Question: How can researchers confirm the structural identity of this compound using spectroscopic techniques?
Methodological Answer:
Key spectroscopic methods include:
- NMR : ¹H and ¹³C NMR to identify olefinic protons (δ 5.0–6.5 ppm) and bridgehead carbons. DEPT-135 can differentiate CH₃/CH₂ groups.
- IR : Stretching frequencies for hydroxyl (3200–3600 cm⁻¹) and conjugated dienes (1650–1600 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₉H₁₄O, exact mass 138.1045) .
For stereochemical assignments, compare experimental data with computed NMR shifts (DFT calculations) or X-ray crystallography if crystals are obtainable.
Advanced Question: What analytical challenges arise in quantifying trace amounts of this compound in complex matrices, and how can they be addressed?
Methodological Answer:
Challenges include low volatility, thermal instability, and matrix interference. Solutions involve:
- Derivatization : Use silylation (e.g., BSTFA) to improve GC-MS sensitivity .
- Sample preparation : Solid-phase extraction (SPE) with K₂CO₃-treated silica to isolate polar intermediates .
- Stability testing : Store samples at -20°C under nitrogen to prevent oxidation .
Quantitative NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) can bypass derivatization steps.
Advanced Question: How can mechanistic studies elucidate the formation pathways of this compound derivatives?
Methodological Answer:
Mechanistic insights require:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
- Trapping experiments : Introduce radical scavengers (e.g., TEMPO) to detect intermediates in cobalt-mediated cycloadditions .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to map energy profiles for migratory steps (e.g., 1,2-alkyl shifts) .
Advanced Question: How should researchers resolve contradictions in stereochemical assignments for bicyclic diastereomers?
Methodological Answer:
Contradictions often arise from overlapping NMR signals or incorrect NOE interpretations. Strategies include:
- Dynamic NMR : Variable-temperature studies to distinguish conformational exchange .
- X-ray crystallography : Resolve absolute configuration if crystals are obtainable.
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based) to separate enantiomers .
Cross-validation with vibrational circular dichroism (VCD) can confirm assignments .
Advanced Question: What experimental design principles are critical for studying the reactivity of this compound in ring-opening reactions?
Methodological Answer:
Design considerations:
- Substrate activation : Use Lewis acids (e.g., BF₃·OEt₂) to polarize hydroxyl groups for nucleophilic attack.
- Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize carbocation intermediates.
- Kinetic profiling : Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy .
Safety protocols for reactive intermediates (e.g., peroxides) must include inert atmospheres and blast shields .
Advanced Question: How can computational methods aid in predicting the stability and regioselectivity of this compound derivatives?
Methodological Answer:
- Molecular dynamics (MD) : Simulate thermal stability under varying temperatures (e.g., 25–150°C).
- Frontier molecular orbital (FMO) theory : Predict regioselectivity in electrophilic additions by analyzing HOMO/LUMO interactions .
- Docking studies : For biological applications, model interactions with enzyme active sites using AutoDock Vina .
Advanced Question: What strategies mitigate decomposition during the storage and handling of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
